molecular formula C6H9NO4 B1414689 3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid CAS No. 876506-51-3

3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid

Cat. No.: B1414689
CAS No.: 876506-51-3
M. Wt: 159.14 g/mol
InChI Key: BEFOFDIMBJZEPI-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid (CAS: 150812-64-9 or 876506-51-3) is a synthetic organic compound characterized by a propanoic acid backbone linked to a 2-oxo-1,3-oxazolidin-3-yl moiety. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol. The oxazolidinone ring, a five-membered lactam, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFOFDIMBJZEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the reaction of oxazolidinone derivatives with propanoic acid or its derivatives under controlled conditions. One common method involves the use of oxazolidinone and a suitable propanoic acid derivative in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Key Differences :

  • Structure: These marine-derived compounds feature chlorine substituents on the phenyl ring instead of the oxazolidinone group.
  • Activity : Exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans.
  • Synthesis: Produced via microbial biosynthesis by Streptomyces coelicolor, contrasting with the chemical synthesis of 3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid.

3-(Methylthio)propanoic Acid Esters

Examples :

  • 3-(Methylthio)propanoic acid methyl ester
  • 3-(Methylthio)propanoic acid ethyl ester

Key Differences :

  • Structure: Sulfur-containing methylthio groups replace the oxazolidinone ring.
  • Activity: Contribute to pineapple aroma profiles (e.g., Tainong No. 4 and No. 6 varieties), with concentrations up to 622.49 µg·kg⁻¹.
  • Solubility : Higher solubility in organic solvents due to ester groups, unlike the carboxylic acid group in the target compound.

Thioxothiazolidinone-Pyrazole Hybrids

Example :

  • (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c)

Key Differences :

  • Structure: Incorporates a thioxothiazolidinone ring and pyrazole moiety, enhancing structural complexity.
  • Synthesis : Requires multi-step organic reactions, including condensation and cyclization, whereas the target compound is synthesized via simpler routes.

Oxazolidinone Benzoic Acid Derivatives

Example :

  • 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid (CAS: 537657-97-9)

Key Differences :

  • Structure: A benzoic acid replaces the propanoic acid chain, altering electronic properties and acidity.
  • Applications : Used in molecular interaction studies due to its rigid aromatic core.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological/Functional Role Synthesis Method
This compound Oxazolidinone ring, propanoic acid Research scaffold Chemical synthesis
Chlorinated 3-phenylpropanoic acids Cl-substituted phenyl, propanoic acid Antimicrobial agents Microbial biosynthesis
3-(Methylthio)propanoic acid esters Methylthio group, ester Aroma compounds Natural occurrence
Thioxothiazolidinone derivatives Thioxothiazolidinone, pyrazole Pharmacological candidates Multi-step synthesis

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups
This compound 235.24 Moderate (acidic) Oxazolidinone, carboxylic acid
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid ~229.06 Low Cl-substituted phenyl, carboxylic acid
3-(Methylthio)propanoic acid methyl ester 150.22 High (ester) Methylthio, ester

Research Implications and Gaps

  • Further studies could evaluate its efficacy against bacterial or fungal strains.
  • Structural Optimization: The oxazolidinone ring’s rigidity may enhance binding affinity in drug design, as seen in related lactams.
  • Synthetic Accessibility : The compound’s commercial availability (95% purity) facilitates research, but scalability and cost-effectiveness require investigation.

Notes

  • CAS Number Discrepancy: Conflicting CAS numbers (150812-64-9 vs. Verification via authoritative databases is recommended.
  • Limitations : Evidence lacks direct pharmacological data for the target compound, necessitating experimental validation.

Biological Activity

3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid is a compound characterized by its oxazolidinone structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9NO4, with a molecular weight of approximately 159.14 g/mol. The oxazolidinone moiety contributes to its reactivity and biological interactions, making it a candidate for various applications in biochemistry and pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves the reaction of oxazolidinone derivatives with propanoic acid or its derivatives. Common synthesis methods include:

  • Direct Reaction : Combining oxazolidinone with propanoic acid under controlled conditions.
  • Derivatives Approach : Using modified oxazolidinones to enhance yield and purity.

These methods facilitate the efficient production of the compound while maintaining high quality.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity Data

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
3-(2-Oxo-1,3-oxazolidin-3-yl)PAStaphylococcus aureus32 µg/mL
4-HydroxyprolineEnterococcus faecalis64 µg/mL

Enzyme Interactions

The unique structure of this compound allows it to interact with specific enzymes and receptors. It has been suggested that the compound may inhibit certain enzymatic activities, thereby modulating various metabolic pathways.

Mechanism of Action :
The oxazolidinone ring can bind to enzyme active sites, potentially leading to inhibition or alteration of enzyme function. This interaction may disrupt normal cellular processes and contribute to the observed biological effects.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various oxazolidinone derivatives found that modifications to the propanoic acid side chain significantly influenced antimicrobial potency. The results indicated that certain substitutions enhanced activity against Gram-positive bacteria .

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction between this compound and L-type amino acid transporters demonstrated that this compound could effectively inhibit transporter activity in vitro. This suggests potential applications in targeting cancer cells by disrupting nutrient uptake mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid
Reactant of Route 2
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3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid

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